molecular formula C15H15BrN6S2 B12713221 Carbonothioic dihydrazide, N''-(((4-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 140835-40-1

Carbonothioic dihydrazide, N''-(((4-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12713221
CAS No.: 140835-40-1
M. Wt: 423.4 g/mol
InChI Key: PLRAKQJJYGZNGQ-VXLYETTFSA-N
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Description

Carbonothioic dihydrazide, N’‘-(((4-bromophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-(((4-bromophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenylamine and 2-pyridinecarboxaldehyde. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-(((4-bromophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or hydrazides.

    Substitution: The aromatic bromine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.

Medicine

In medicine, the compound or its derivatives could be investigated for potential pharmaceutical applications. For example, it may serve as a lead compound for drug development targeting specific diseases.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-bromophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazides: Compounds with similar thiosemicarbazide structures.

    Hydrazones: Compounds featuring hydrazone linkages.

    Aromatic Amines: Compounds with aromatic amine groups.

Uniqueness

Carbonothioic dihydrazide, N’‘-(((4-bromophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its combination of aromatic, heterocyclic, and thiosemicarbazide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

140835-40-1

Molecular Formula

C15H15BrN6S2

Molecular Weight

423.4 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C15H15BrN6S2/c1-10(13-4-2-3-9-17-13)19-21-15(24)22-20-14(23)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+

InChI Key

PLRAKQJJYGZNGQ-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)Br)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=C(C=C1)Br)C2=CC=CC=N2

Origin of Product

United States

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